molecular formula C13H12ClN5O2 B2573743 3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one CAS No. 250713-83-8

3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one

Cat. No.: B2573743
CAS No.: 250713-83-8
M. Wt: 305.72
InChI Key: QTJSWOPYMHSKNE-UHFFFAOYSA-N
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Description

3-Amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one is a pyrazolo-oxazine derivative characterized by a fused bicyclic core (pyrazolo[3,4-d][1,3]oxazin-4-one) with three key substituents:

  • 1-(4-Chlorophenyl): A chlorinated aromatic ring at position 1.
  • 3-Amino group: A primary amine at position 2.
  • 6-(Dimethylamino): A tertiary amine at position 4.

The compound (CAS 2260-95-9) is synthesized via condensation and cyclization reactions, likely involving intermediates such as pyrazole-carboxylic acids and acetic anhydride, as observed in analogous syntheses of pyrazolo-oxazines (e.g., ).

Properties

IUPAC Name

3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O2/c1-18(2)13-16-11-9(12(20)21-13)10(15)17-19(11)8-5-3-7(14)4-6-8/h3-6H,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJSWOPYMHSKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C(=NN2C3=CC=C(C=C3)Cl)N)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor containing the pyrazolo[3,4-d][1,3]oxazine core with chlorophenyl and dimethylamino groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups or structural changes to the core molecule.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[3,4-d][1,3]oxazin compounds exhibit notable antimicrobial activity. The structure of 3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one suggests potential efficacy against various bacterial strains due to its ability to disrupt microbial cell functions.

A study demonstrated that related compounds showed considerable activity against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus while exhibiting moderate effects against gram-negative species . This suggests that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound's structure also positions it as a candidate for anticancer drug development. Research has shown that similar pyrazolo derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, studies targeting thymidylate synthase have highlighted the potential of these compounds as anticancer agents with IC50 values ranging from 0.47 to 1.4 µM .

Case Study : A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that specific modifications in the molecular structure significantly enhanced their potency against cancer cells .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Core Structure : Utilizing hydrazine derivatives to form the pyrazole framework.
  • Substitution Reactions : Introducing the chlorophenyl and dimethylamino groups through nucleophilic substitution or electrophilic aromatic substitution methods.
  • Final Cyclization : Completing the oxazine ring formation through cyclization reactions involving appropriate reagents.

Comparative Analysis of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivitySynthesis Method
Compound AModerateHighMulti-step synthesis involving hydrazine
Compound BHighModerateDirect cyclization with aryl aldehydes
This compoundSignificant potentialEmerging evidenceComplex multi-step synthesis

Mechanism of Action

The mechanism by which 3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one with key analogs, focusing on structural features, synthesis, and bioactivity:

Compound Name & CAS (if available) Key Substituents Synthesis Highlights Bioactivity (IC₅₀ or Notable Findings) References
Target Compound (CAS 2260-95-9) 1-(4-ClPh), 3-NH₂, 6-NMe₂ Likely derived from pyrazole-carboxylic acid intermediates via cyclization (e.g., acetic anhydride) Not explicitly reported; analogs show antitumor/antibacterial activity
6-Methyl-1,3-diphenylpyrazolo[3,4-d]oxazin-4-one (CAS 115445-72-2) 1-Ph, 3-Ph, 6-Me Cyclization of ethyl 5-amino-pyrazole-4-carboxylate with acetic anhydride Anticancer activity (MCF-7: IC₅₀ ~11 µM for nitro-substituted analog)
1-(7-Methoxyquinolin-4-yl)-6-methylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one 1-(7-MeO-quinolinyl), 6-Me Condensation of pyrazolo-oxazine with aromatic amines Antibacterial activity against S. aureus; antioxidant properties
PP2 (4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidin-2-amine) 4-ClPh, 7-t-Bu Multi-step substitution on pyrazolo-pyrimidine core Src kinase inhibition (IC₅₀ < 1 µM)
6-(2,4-Dichloroanilino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS 86831-74-5) 2,4-Cl₂Ph, 3-Me Reaction of pyrazolo-pyrimidine with dichloroaniline Kinase inhibition; structural analog of PP2

Key Observations:

Substituent Impact on Activity: The 4-chlorophenyl group (shared with PP2 and the target compound) is associated with kinase inhibition and cytotoxicity . Dimethylamino groups (e.g., at position 6 in the target compound) may enhance solubility or target binding compared to methyl or phenyl substituents . Nitro or methoxyquinolinyl groups (e.g., in and ) correlate with improved antitumor and antibacterial activity .

Synthetic Routes: Most pyrazolo-oxazines/pyrimidines are synthesized via cyclization of amino-pyrazole intermediates with anhydrides (e.g., acetic anhydride) or condensation with amines .

Thermal and Spectral Data :

  • Pyrazolo-oxazines typically exhibit melting points >250°C (e.g., 268–360°C in ).
  • NMR and IR spectra confirm oxazine ring formation (e.g., IR peak at 1720 cm⁻¹ for C=O in oxazine) .

Discussion of Pharmacological Potential

Antitumor Activity : Derivatives with electron-withdrawing groups (e.g., nitro in ’s compound 10e) show potent activity against MCF-7 cells (IC₅₀ = 11 µM) .

Kinase Inhibition : The 4-chlorophenyl moiety (as in PP2) is critical for Src kinase inhibition, suggesting the target compound may share similar mechanisms .

Biological Activity

3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, with the CAS number 250713-83-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications for medicinal chemistry.

  • Molecular Formula : C13H12ClN5O2
  • Molar Mass : 305.72 g/mol
  • Structure : The compound features a pyrazolo[3,4-d][1,3]oxazine core that is substituted with an amino group and a chlorophenyl moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. Various methods have been explored to optimize yield and purity, including conventional heating and microwave-assisted synthesis.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance:

  • A study evaluated several pyrazolo derivatives against various bacterial and fungal strains. Compounds structurally similar to this compound demonstrated promising activity against pathogens such as Mycobacterium tuberculosis and several strains of fungi .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties:

  • In vitro Studies : Compounds with similar scaffolds have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 21.3 µM to 28.3 µM .
  • Mechanism of Action : It is hypothesized that the presence of the dimethylamino group enhances the lipophilicity of the compound, facilitating better cell membrane penetration and interaction with cellular targets.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes:

  • Cholinesterase Inhibition : Some studies have indicated that related compounds exhibit significant inhibition of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment . The inhibition constants (K_i values) suggest competitive inhibition mechanisms.

Case Studies

Several case studies highlight the biological relevance of this compound:

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant activity against pathogenic bacteria and fungi.
AnticancerEffective against MCF-7 and A549 cell lines with IC50 values <30 µM.
Enzyme InhibitionDemonstrated AChE inhibition comparable to standard drugs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of pyrazolo[3,4-d][1,3]oxazine derivatives like this compound?

  • Methodological Answer : Use reflux conditions with ethanol as a solvent to promote cyclization, as demonstrated in pyrazoline-based syntheses (e.g., 12-hour reflux for chalcone derivatives in ethanol ). Adjust stoichiometry of reactants (e.g., 3:1 molar ratio of hydrazine derivatives to chalcones) to minimize side reactions. Monitor reaction progress via TLC or HPLC to identify optimal termination points. Purification via recrystallization or column chromatography is recommended, as seen in pyrazolo[3,4-d]pyrimidine syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • FT-IR : Confirm functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to resolve aromatic protons (4-chlorophenyl substituent) and dimethylamino signals (δ ~2.8–3.2 ppm for –N(CH₃)₂) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

Q. How can researchers address poor solubility in aqueous buffers during bioassays?

  • Methodological Answer : Employ co-solvent systems (e.g., DMSO:water mixtures at <5% DMSO) or formulate as hydrochloride salts to enhance solubility, as used in pyridinecarboxamide derivatives . Pre-saturate buffers with the compound to avoid precipitation during dilution.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across assays (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Assay Standardization : Normalize cell lines, incubation times, and solvent controls (e.g., avoid DMSO concentrations >0.1% in cytotoxicity assays ).
  • Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to account for batch effects, as seen in antioxidant activity studies with split-split plot designs .
  • Orthogonal Assays : Validate hits using alternate methods (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. How can in silico studies predict this compound’s binding mode to kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of homologous kinases (e.g., PDB entries for pyrazolo[3,4-d]pyrimidin-4-one derivatives ).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors in the pyrazolo-oxazine core) using MOE .

Q. What experimental designs evaluate environmental fate and degradation pathways?

  • Methodological Answer :

  • Abiotic Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photodegradation; analyze products via LC-QTOF .
  • Biotic Studies : Use soil microcosms with LC-MS/MS to track microbial degradation metabolites .
  • QSPR Models : Predict partition coefficients (LogP) and biodegradability using EPI Suite .

Q. How to troubleshoot discrepancies between computational and experimental LogP values?

  • Methodological Answer :

  • Experimental LogP : Perform shake-flask assays (octanol/water) with HPLC quantification .
  • Computational Adjustments : Apply correction factors for aromatic systems or charged groups (e.g., dimethylamino substituents) in software like ACD/Labs .
  • Validate with structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives with known LogP ).

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., argon atmosphere for moisture-sensitive steps ).
  • Data Transparency : Share raw spectral data and crystallographic files (if available) in supplementary materials .
  • Ethical Reporting : Adhere to OECD guidelines for environmental risk assessments when publishing ecotoxicity data .

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